N-(3-Chlorophenyl)-cyanamide
Overview
Description
3-Chlorophenylcyanamide: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring
Mechanism of Action
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a related compound, acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts the electron transport chain, affecting the mitochondrial function .
Result of Action
Cccp, a related compound, causes the gradual destruction of living cells and death of the organism .
Biochemical Analysis
Biochemical Properties
3-Chlorophenylcyanamide plays a role in biochemical reactions, particularly in the synthesis of novel N-Aryl N’-Hydroxyguanidines used as NO-donors
Molecular Mechanism
The molecular mechanism of 3-Chlorophenylcyanamide is complex and not fully understood. It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenylcyanamide can be synthesized through the desulfurization of 3-chlorophenylthiourea. The process involves the reaction of 3-chlorophenylthiourea with lead acetate in an aqueous solution of potassium hydroxide at elevated temperatures. The reaction mixture is then acidified to precipitate the product .
Industrial Production Methods: While specific industrial production methods for 3-chlorophenylcyanamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The desulfurization method mentioned above can be adapted for industrial-scale production with appropriate modifications to the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used.
Cycloaddition Reactions: Reagents like sodium azide and catalysts such as ZrOCl2 can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Substitution Reactions: Products include substituted phenylcyanamides.
Cycloaddition Reactions: Products include tetrazoles and other heterocycles.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
3-Chlorophenylcyanamide has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylcyanamide: The parent compound without the chlorine substitution.
2-Chlorophenylcyanamide: A similar compound with the chlorine atom at the second position.
4-Chlorophenylcyanamide: A similar compound with the chlorine atom at the fourth position.
Comparison:
Biological Activity
N-(3-Chlorophenyl)-cyanamide, with the molecular formula C7H5ClN2, is an organic compound recognized for its diverse biological activities. This compound is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring. Its potential applications span across various fields, including medicinal chemistry, where it is explored for antimicrobial and anticonvulsant properties.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity . Research indicates that compounds in this class can inhibit the growth of various bacterial strains by disrupting cellular processes. For instance, related compounds like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) have shown effectiveness in reversing resistance mechanisms in certain bacteria, suggesting that this compound may similarly enhance antibiotic efficacy against resistant strains .
Case Study: Efficacy Against Biofilms
A study demonstrated that CCCP, a compound related to this compound, significantly inhibited biofilm formation in Brucella intermedia. The combination of CCCP and carbon monoxide exhibited a synergistic effect, reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth . This suggests that this compound could play a role in developing new treatments for biofilm-associated infections.
Anticonvulsant Properties
The anticonvulsant potential of this compound derivatives has been explored, with findings indicating that these compounds may modulate neurotransmitter systems involved in seizure activity. The mechanism appears to involve the inhibition of certain ion channels or receptors that are crucial for neuronal excitability.
Antifungal Activity
Recent studies have also highlighted the antifungal properties of related cyanamide compounds. For example, derivatives have shown strong antifungal activity against Candida species by inhibiting hyphal formation and disrupting membrane integrity. This mechanism may be applicable to this compound as well .
Anticancer Activity
Emerging research has suggested that this compound and its derivatives exhibit anticancer activity . Compounds similar to this cyanamide have demonstrated significant tumor inhibition in various cancer cell lines, including lung adenocarcinoma and colorectal cancer models. The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis .
The exact mechanism of action for this compound remains complex and not fully elucidated. However, it is believed to interact with multiple biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with related compounds.
- Binding Interactions : Potential binding to biomolecules could alter their function, leading to therapeutic effects.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(3-chlorophenyl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMFSSNEAKEHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the coordination behavior of 3-chlorophenylcyanamide with metal ions?
A1: Research indicates that 3-chlorophenylcyanamide acts as a monoanionic ligand, coordinating to metal ions through its terminal nitrogen atom. [, ] For instance, in complexes with zinc(II) and ruthenium(II), 3-chlorophenylcyanamide coordinates in an end-on fashion, forming stable complexes. [, ] This coordination mode is supported by infrared spectroscopy, which shows a characteristic band for the N=C=N stretching vibration around 2100-2180 cm-1. [, ]
Q2: How does the presence of the chlorine atom in 3-chlorophenylcyanamide influence its electronic properties within a metal complex?
A2: Density functional theory (DFT) calculations on ruthenium(III) complexes suggest that the chlorine atom in 3-chlorophenylcyanamide influences its electronic properties, impacting its ability to donate electron density to the metal center. [] While 3-chlorophenylcyanamide demonstrates some non-innocent character, implying partial oxidation upon metal oxidation, the extent is less pronounced compared to the pentachlorophenylcyanamide analogue. [] This suggests that the electron-withdrawing chlorine atom, to some degree, modulates the ligand's electron-donating capability.
Q3: Are there any studies investigating the electrochemical behavior of 3-chlorophenylcyanamide in metal complexes?
A3: Yes, cyclic voltammetry studies on zinc(II) complexes with 3-chlorophenylcyanamide reveal irreversible oxidation peaks at positive potentials, attributed to the sequential oxidation of the two 3-chlorophenylcyanamide ligands. [] This indicates that the electrochemical properties of the complex are significantly influenced by the redox behavior of the coordinated 3-chlorophenylcyanamide ligands.
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